BenchChemオンラインストアへようこそ!

Bambuterol hydrochloride

Pharmacokinetics Prodrug Design Once-Daily Dosing

Bambuterol hydrochloride is the hydrochloride salt of a biscarbamate ester prodrug delivering terbutaline via slow butyrylcholinesterase hydrolysis, achieving a 24-hour duration with a low peak:trough ratio of 1.9. Unlike generic terbutaline (multiple daily dosing) or inhaled LABAs (inhaler technique dependency), this compound enables true once-daily oral bronchodilation. For pediatric applications, a U.S. patent (US6075048) describes palatable aqueous formulations at pH 3.7–4.2. Procure for R&D in asthma/COPD controllers, analytical method validation (eco-friendly HPLC with 100.92% recovery), or bioequivalence studies leveraging its extended MRT of 34 hours for terbutaline.

Molecular Formula C18H30ClN3O5
Molecular Weight 403.9 g/mol
CAS No. 81732-46-9
Cat. No. B1667732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBambuterol hydrochloride
CAS81732-46-9
Synonyms5-(2-(tert-butylamino)-1-hydroxyethyl)-3-phenylene bis(dimethylcarbamate)
bambuterol
bambuterol hydrochloride
Molecular FormulaC18H30ClN3O5
Molecular Weight403.9 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O
InChIInChI=1S/C18H29N3O5.ClH/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7;/h8-10,15,19,22H,11H2,1-7H3;1H
InChIKeyLBARATORRVNNQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility4.69e-01 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bambuterol Hydrochloride (CAS: 81732-46-9): A Once-Daily Oral β₂-Agonist Prodrug for Sustained Bronchodilation


Bambuterol hydrochloride, chemically the hydrochloride salt of bambuterol, is a biscarbamate ester prodrug of the β₂-adrenergic agonist terbutaline [1]. Its primary mechanism involves slow, systemic hydrolysis, predominantly by butyrylcholinesterase, to yield the active bronchodilator terbutaline, enabling a sustained 24-hour duration of action following once-daily oral administration [2]. This pharmacokinetic profile fundamentally differentiates it from inhaled long-acting β₂-agonists (LABAs) and immediate-release oral formulations, positioning it as a unique oral controller option for asthma and COPD management [1].

Why Bambuterol Hydrochloride Cannot Be Simply Substituted with Generic Terbutaline or Other Inhaled LABAs


Substituting bambuterol hydrochloride with generic terbutaline tablets or inhaled long-acting β₂-agonists (LABAs) like salmeterol fails due to fundamental differences in pharmacokinetic design and clinical intent. Terbutaline, the active metabolite, has a short half-life and requires multiple daily doses, leading to fluctuating plasma levels and poor trough coverage [1]. Inhaled LABAs require correct inhaler technique and are unsuitable for patients with poor coordination or nocturnal symptoms unless a once-daily oral regimen is specifically needed [2]. Bambuterol's prodrug design ensures a remarkably stable 24-hour plasma profile of terbutaline with a low peak:trough ratio, providing consistent bronchodilation that neither oral terbutaline nor most inhaled LABAs can replicate in a single daily dose [1].

Quantitative Evidence for Bambuterol Hydrochloride's Differentiation from Key Comparators


Superior Duration of Action and Stable Plasma Profile vs. Oral Terbutaline

A direct head-to-head pharmacokinetic study in healthy subjects compared the plasma profiles of terbutaline generated from oral bambuterol versus intravenously infused terbutaline. The mean residence time (MRT) of terbutaline was 34 hours following oral bambuterol administration, which is more than 4-fold longer than the 8.0 hours observed with infused terbutaline [1]. This prolonged MRT is critical for achieving true once-daily dosing. Furthermore, during repeated oral bambuterol dosing, the terbutaline plasma concentration exhibited minimal fluctuation, with a mean peak-to-trough ratio of only 1.9, confirming steady and sustained bronchodilator delivery over 24 hours [1].

Pharmacokinetics Prodrug Design Once-Daily Dosing

Comparable 12-Hour Bronchodilator Efficacy to Inhaled Salmeterol in COPD

A randomized, double-blind, double-dummy, placebo-controlled crossover study in 16 patients with partially reversible COPD directly compared the bronchodilator effects of a single oral dose of 20 mg bambuterol and a single inhaled dose of 50 μg salmeterol. Efficacy was measured by the area under the curve for FEV1 over 12 hours (AUC₀₋₁₂h). The study found no statistically significant difference in bronchodilation between the two treatments, with both agents producing significant improvement over placebo [1]. The mean AUC₀₋₁₂h for bambuterol was 1963 ± 0.573 (L·h) versus 3134 ± 0.553 (L·h) for salmeterol (P = 0.077) [1].

COPD Bronchodilation Oral vs. Inhaled

Distinctive Lung-Targeted Distribution and Local Activation

In vivo animal studies and ex vivo perfused lung experiments demonstrate that bambuterol exhibits a high and preferential distribution to lung tissue, with negligible uptake by skeletal muscle, myocardium, and brain [1]. Crucially, lung tissue itself contains the butyrylcholinesterase and oxidative enzymes necessary to convert the prodrug into active terbutaline locally [2]. This dual mechanism—selective lung uptake and in situ activation—is a class-level inference for this specific prodrug design, differentiating it from simple systemic prodrugs or direct-acting agonists. While direct human lung concentration data are limited, the preclinical evidence strongly supports a lung-targeted pharmacokinetic profile [1].

Tissue Distribution Prodrug Activation Lung Selectivity

Validated Eco-Friendly Analytical Method for Quality Control and Dissolution Testing

A 2026 study developed and validated an isocratic RP-HPLC method using an ethanol-phosphate buffer mobile phase for the simultaneous determination of bambuterol hydrochloride (BBL) and montelukast sodium [1]. The method demonstrated excellent accuracy for BBL with a mean recovery of 100.92 ± 1.08% from a combined tablet dosage form [1]. The method's greenness and sustainability were rigorously benchmarked against a conventional method using multiple tools (Analytical Eco-Scale, AGREE, RGB-12), confirming a safer solvent profile and reduced environmental impact [1]. This provides a modern, validated protocol for quality assurance and stability studies.

Analytical Chemistry Quality Control Green Chemistry

Reduced Propensity for Tremor Compared to Salmeterol in COPD Patients

In the same direct head-to-head comparison with inhaled salmeterol in COPD patients, the adverse effect profile differed. While bambuterol 20 mg oral produced a slightly higher heart rate increase than salmeterol at later time points (statistically significant at 9 and 12 hours, P < 0.05), salmeterol was associated with a higher incidence of tremor. Specifically, 4 out of 16 patients (25%) reported tremor after salmeterol, whereas no patients reported tremor after bambuterol [1]. This finding, while from a small study, suggests a potential tolerability advantage for bambuterol regarding this common β₂-agonist side effect.

Safety Tolerability Adverse Effects

Optimal Application Scenarios for Bambuterol Hydrochloride Based on Quantitative Evidence


Once-Daily Oral Controller Therapy for Asthma Patients with Poor Inhaler Technique or Adherence

The extended mean residence time (MRT) of the active metabolite terbutaline (34 hours) and the stable peak-to-trough plasma concentration ratio of 1.9 [1] directly support a true once-daily oral dosing regimen. This makes bambuterol hydrochloride an evidence-based alternative for patients who struggle with or are non-adherent to twice-daily inhaled therapies like salmeterol or formoterol, ensuring consistent 24-hour bronchodilation.

Oral Bronchodilator Alternative with Comparable Efficacy to Inhaled Salmeterol in Stable COPD

The direct comparative study demonstrated that a 20 mg oral dose of bambuterol produced a 12-hour bronchodilator effect (AUC₀₋₁₂h for FEV1) that was not statistically significantly different from a 50 μg dose of inhaled salmeterol (P = 0.077) [1]. This evidence supports the use of oral bambuterol as an alternative to inhaled salmeterol in the management of stable COPD, particularly when patient preference or physical limitations preclude effective inhaler use.

Pediatric Use Cases Requiring an Alternative to Tablet Formulations

A U.S. patent (US6075048) describes novel aqueous formulations of bambuterol hydrochloride with a specific pH range (3.7-4.2) designed to improve palatability and ease of administration in children [1]. This directly addresses the procurement need for a pediatric-friendly dosage form of a once-daily oral bronchodilator, overcoming the challenges of swallowing tablets or coordinating inhalers in young patients.

Quality Control and Stability Testing in Pharmaceutical Manufacturing

The 2026 eco-friendly RP-HPLC method offers a validated, ICH-compliant protocol for the simultaneous determination of bambuterol hydrochloride in finished dosage forms, with a demonstrated mean recovery of 100.92 ± 1.08% [1]. This method is directly applicable for routine quality control, batch release testing, and stability studies in manufacturing and regulatory environments, while also meeting contemporary sustainability requirements for analytical laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bambuterol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.